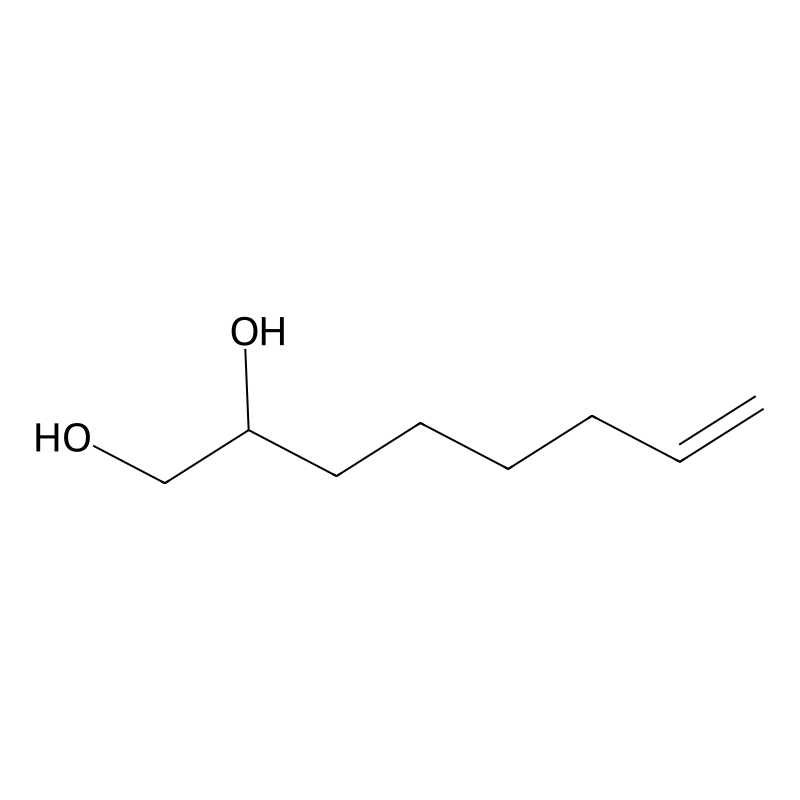

7-Octene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Octene-1,2-diol, due to its functional groups (a double bond and two hydroxyl groups), serves as a versatile building block for organic synthesis. Researchers utilize it in various reactions, including:

- Diels-Alder reactions: These reactions involve the cycloaddition of a diene (molecule with two double bonds) and a dienophile (molecule with a double bond and an electron-withdrawing group) to form a six-membered ring. 7-Octene-1,2-diol can act as either the diene or the dienophile depending on the reaction conditions .

- Hydroxyl group derivatization: The hydroxyl groups can be further modified through various reactions, such as esterification, etherification, or acylation, leading to diverse functionalities with specific properties .

- Oxidation: Controlled oxidation of the double bond can introduce different functional groups like epoxides, diols, or aldehydes, expanding the molecule's applicability in various synthetic schemes .

Material Science:

The unique combination of a hydrophobic (water-repelling) alkyl chain and hydrophilic (water-attracting) hydroxyl groups makes 7-Octene-1,2-diol a potential candidate for:

- Surfactant development: Surfactants are molecules that reduce surface tension and can act as emulsifiers, dispersants, or detergents. The amphiphilic nature of 7-Octene-1,2-diol allows it to interact with both water and oil phases, making it a potential starting material for designing novel surfactants .

- Polymer synthesis: Through polymerization reactions, 7-Octene-1,2-diol can be incorporated into polymer chains, potentially influencing their properties like thermal stability, biodegradability, or self-assembly behavior .

Biological Applications:

While the specific biological applications of 7-Octene-1,2-diol are still under exploration, its potential lies in:

- Drug delivery systems: The molecule's amphiphilic nature and the ability to modify its functionalities make it a potential candidate for designing drug delivery systems. These systems can encapsulate and transport therapeutic agents within the body .

- Bioconjugation: Attaching biomolecules like peptides or proteins to 7-Octene-1,2-diol through its functional groups can create novel bioconjugates with potential applications in targeted drug delivery or bioimaging .

7-Octene-1,2-diol is an organic compound with the molecular formula C₈H₁₆O₂ and a CAS number of 85866-02-0. It is characterized by a linear structure featuring a double bond between the first and second carbon atoms, along with hydroxyl groups (-OH) attached to the first and second carbons. This compound is classified as a diol due to the presence of two alcohol functional groups. It appears as a colorless to pale yellow liquid with a mild odor and is soluble in water and organic solvents .

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions.

- Dehydration: Under acidic conditions, 7-octene-1,2-diol can lose water to form alkenes.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Hydrogenation: The double bond can be hydrogenated to yield a saturated alcohol .

Research indicates that 7-octene-1,2-diol exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it of interest in pharmaceutical and agricultural applications. Additionally, its structure allows it to interact with biological membranes, potentially influencing cell permeability and function .

The synthesis of 7-octene-1,2-diol typically involves the following methods:

- Hydroxylation of 7-Octene: This method employs oxidizing agents such as hydrogen peroxide or potassium permanganate to convert 7-octene into 7-octene-1,2-diol.

- Hydration of Alkenes: The addition of water across the double bond in the presence of an acid catalyst can also yield this diol.

- Reduction Reactions: Starting from corresponding carbonyl compounds (e.g., aldehydes), reduction methods can produce 7-octene-1,2-diol .

7-Octene-1,2-diol has several applications across various fields:

- Cosmetics: Utilized as a moisturizer and skin-conditioning agent due to its hydrophilic nature.

- Pharmaceuticals: Its antimicrobial properties make it suitable for use in topical formulations.

- Chemical Intermediates: Acts as a precursor in the synthesis of more complex organic molecules.

- Agricultural Chemicals: Potential use as a biopesticide or fungicide due to its biological activity .

Studies on the interactions of 7-octene-1,2-diol with other compounds have shown that it can form complexes with metal ions and participate in various biochemical pathways. Its interaction with cell membranes has been investigated, revealing potential effects on membrane fluidity and permeability. Additionally, studies have explored its role in modulating enzyme activity within biological systems .

Several compounds share structural similarities with 7-octene-1,2-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Octanediol | C₈H₁₈O₂ | Saturated diol without double bond |

| 4-Octene-1,2-diol | C₈H₁₄O₂ | Different position of double bond |

| 1-Octen-3-ol | C₈H₁₄O | Contains an alcohol group further along the chain |

| Octane | C₈H₁₈ | Saturated hydrocarbon without functional groups |

Uniqueness of 7-Octene-1,2-Diol

The unique feature of 7-octene-1,2-diol lies in its combination of both unsaturation (double bond) and two hydroxyl groups. This structure not only enhances its reactivity but also contributes to its biological activity compared to similar compounds that may lack one or both functional characteristics .